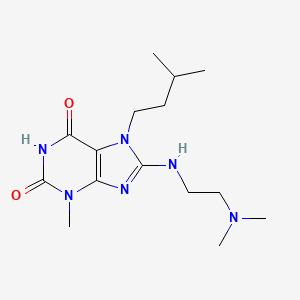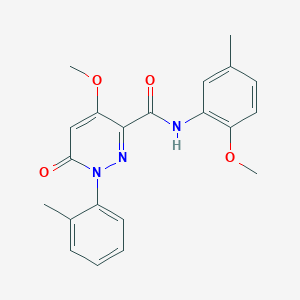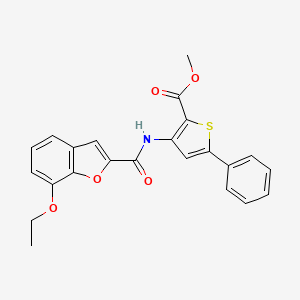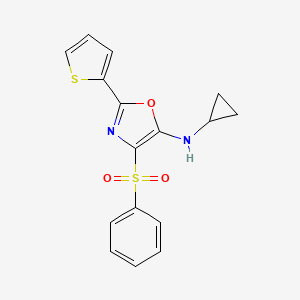
4-(benzenesulfonyl)-N-cyclopropyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a cyclopropyl group, a thiophenyl group, and an oxazole group with an amine substitution .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are generally prepared by the reaction of benzene with chlorosulfonic acid . The cyclopropyl group could potentially be introduced through a cyclopropanation reaction, and the thiophenyl group might be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The benzenesulfonyl group would contribute to the aromaticity of the molecule, while the cyclopropyl group would introduce ring strain. The thiophenyl group would also contribute to the aromaticity, and the oxazole group would introduce heteroatomic elements into the structure .Chemical Reactions Analysis
The benzenesulfonyl group in this compound could potentially undergo electrophilic aromatic substitution reactions . The cyclopropyl group might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzenesulfonyl group is known to be soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .Scientific Research Applications
C-H Imidation and Dual C-H Bond Aminobromination
A practical C-H imidation of five-membered heterocycles under metal-free conditions has been reported, alongside the first dual C-H bond aminobromination of thiophenes. This research demonstrates the utility of the compound in facilitating radical pathway reactions, offering a new approach to synthesizing heterocyclic compounds with potential biological activities (Sun et al., 2019).
Synthesis and Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-Triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and primary amines, including studies on their antimicrobial activities, highlight another research application. Some synthesized compounds showed good to moderate activities against test microorganisms, suggesting potential for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity of Novel Oxazole Derivatives
A series of novel oxazole derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating the anticancer potential of compounds derived from benzenesulfonyl-based moieties. This research suggests a promising avenue for developing new anticancer drugs (Kumar et al., 2010).
Safety and Hazards
Future Directions
The synthesis and study of this compound could open up new avenues in organic and medicinal chemistry. Benzenesulfonyl compounds are known to exhibit a wide range of biological activities, and the introduction of additional functional groups could potentially enhance these activities or introduce new ones .
properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclopropyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-23(20,12-5-2-1-3-6-12)16-15(17-11-8-9-11)21-14(18-16)13-7-4-10-22-13/h1-7,10-11,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKVBJFRHXUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
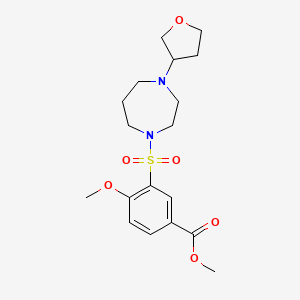
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2724735.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)
![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)
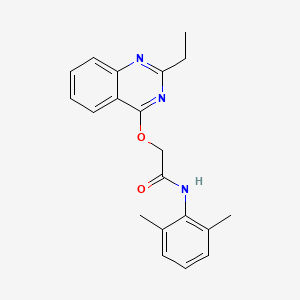

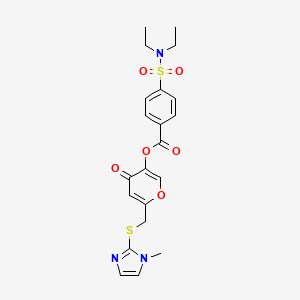
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)
